1,3-Dichloro-5-iodo-2-propoxybenzene
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Overview
Description
1,3-Dichloro-5-iodo-2-propoxybenzene is an organic compound with the molecular formula C9H9Cl2IO It is a derivative of benzene, where the benzene ring is substituted with chlorine, iodine, and propoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-5-iodo-2-propoxybenzene typically involves the following steps:
Starting Material: The synthesis begins with a benzene derivative that has appropriate substituents.
Halogenation: Chlorine and iodine atoms are introduced to the benzene ring through halogenation reactions. This can be achieved using reagents such as chlorine gas (Cl2) and iodine (I2) in the presence of catalysts like iron (Fe) or aluminum chloride (AlCl3).
Propoxylation: The propoxy group is introduced through a nucleophilic substitution reaction. This involves reacting the halogenated benzene with a propoxy reagent, such as propyl alcohol (C3H7OH), under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-5-iodo-2-propoxybenzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new benzene derivatives with different substituents.
Scientific Research Applications
1,3-Dichloro-5-iodo-2-propoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-5-iodo-2-propoxybenzene involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to specific sites on these targets, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3-Dichloro-2-propoxybenzene: Lacks the iodine substituent.
1,3-Dichloro-5-iodobenzene: Lacks the propoxy group.
1,3-Dichloro-2-methoxybenzene: Contains a methoxy group instead of a propoxy group.
Uniqueness
1,3-Dichloro-5-iodo-2-propoxybenzene is unique due to the presence of both chlorine and iodine atoms along with a propoxy group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H9Cl2IO |
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Molecular Weight |
330.97 g/mol |
IUPAC Name |
1,3-dichloro-5-iodo-2-propoxybenzene |
InChI |
InChI=1S/C9H9Cl2IO/c1-2-3-13-9-7(10)4-6(12)5-8(9)11/h4-5H,2-3H2,1H3 |
InChI Key |
KKGVDKIXCHBJAU-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Cl)I)Cl |
Origin of Product |
United States |
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